molecular formula C7H4ClF3 B14039370 1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene

1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene

Cat. No.: B14039370
M. Wt: 180.55 g/mol
InChI Key: STLHMRKUXUNGHV-UHFFFAOYSA-N
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Description

1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (position 1), fluorine (positions 2 and 6), and a fluoromethyl group (position 3). This structure confers unique electronic and steric properties due to the electron-withdrawing effects of fluorine and chlorine, as well as the moderate polarity of the fluoromethyl group. Potential applications include use as intermediates in pharmaceuticals, agrochemicals, or materials science, where fluorinated aromatics are valued for their stability and bioactivity .

Properties

Molecular Formula

C7H4ClF3

Molecular Weight

180.55 g/mol

IUPAC Name

2-chloro-1,3-difluoro-4-(fluoromethyl)benzene

InChI

InChI=1S/C7H4ClF3/c8-6-5(10)2-1-4(3-9)7(6)11/h1-2H,3H2

InChI Key

STLHMRKUXUNGHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CF)F)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring. One common method is the halogenation of benzene derivatives using reagents such as chlorine and fluorine sources under controlled conditions. For example, the reaction of 1-chloro-2,6-difluorobenzene with a fluoromethylating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with chlorine and fluorine gases in the presence of catalysts. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with other atoms, influencing the compound’s reactivity and stability. These interactions can affect various molecular pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The following table summarizes key differences between 1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene and structurally related compounds from the evidence:

Compound Substituents Reactivity Profile Key Findings from Evidence
This compound Cl (1), F (2,6), CH₂F (3) Moderate electrophilic substitution due to electron-withdrawing F/Cl; fluoromethyl group may participate in radical or nucleophilic reactions. Inferred: Fluorine’s strong C-F bond enhances stability compared to SMe or NO₂ analogs.
1-Chloro-2,3-bis(methylthio)benzene (8a) Cl (1), SMe (2,3) High nucleophilic substitution reactivity; methylthio groups act as strong nucleophiles. Synthesized via displacement of nitro groups in 2,3-dichloro-1-nitrobenzene (73% yield).
1-Chloro-2,4-dinitrobenzene Cl (1), NO₂ (2,4) Low electrophilic substitution due to nitro groups; high toxicity and environmental persistence. Documented toxic effects include respiratory irritation and environmental hazards.
Hexachlorobenzene Cl (all positions) Resists substitution under standard conditions; contradictions in reported substitution patterns (e.g., Kulka vs. current studies). Reacts with ethanethiol anion to form 1,2,4,5-tetrakis(methylthio) derivatives, highlighting regioselectivity challenges.

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The target compound’s fluorine and chlorine atoms deactivate the aromatic ring, reducing its susceptibility to electrophilic aromatic substitution (EAS) compared to nitro-substituted analogs like 1-chloro-2,4-dinitrobenzene.
  • Steric Hindrance : The fluoromethyl group imposes moderate steric hindrance, which may slow substitution reactions compared to less bulky substituents (e.g., methylthio groups in 8a). This contrasts with hexachlorobenzene, where steric effects are minimal but electronic deactivation dominates .

Stability and Functional Group Compatibility

  • Thermal Stability : The C-F bonds in the target compound confer higher thermal stability than C-S or C-N bonds in methylthio or nitro analogs.

Biological Activity

1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene is an organic compound characterized by its unique molecular structure, which includes chlorine and fluorine substituents on a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities and interactions with biomolecules.

  • Molecular Formula : C9H7ClF2
  • Molecular Weight : 192.60 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC(=C(C(=C1Cl)F)F)C(F)C

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents. Its activity against various bacterial strains indicates potential applications in treating infections.

Cytotoxicity and Antiproliferative Effects

The compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation through mechanisms that are yet to be fully elucidated. Such findings highlight its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to various cellular receptors, modulating signaling pathways that affect cell growth and survival.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInhibits proliferation in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity with an IC50 value of approximately 15 µM against breast cancer cells. Further mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Stability and Decomposition

Despite its promising biological activities, the stability of this compound under physiological conditions poses challenges. Research indicates that the compound may undergo decomposition in aqueous solutions at physiological pH, leading to reduced efficacy over time. This aspect necessitates further optimization for therapeutic applications.

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